molecular formula C8H6FN B3337259 2-Fluorobenzylisocyanide CAS No. 602261-90-5

2-Fluorobenzylisocyanide

Cat. No.: B3337259
CAS No.: 602261-90-5
M. Wt: 135.14 g/mol
InChI Key: MCNREKRSJDEJPJ-UHFFFAOYSA-N
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Description

2-Fluorobenzylisocyanide is an organic compound with the molecular formula C8H6FN It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isocyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzylisocyanide typically involves the reaction of 2-fluorobenzylamine with chloroform and potassium hydroxide. The reaction proceeds through the formation of an intermediate carbene, which subsequently reacts with the amine to form the isocyanide. The reaction conditions generally include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Potassium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzylisocyanide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Addition: Cycloaddition reactions with alkenes or alkynes, often catalyzed by transition metals.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzyl derivatives.

    Addition: Formation of heterocyclic compounds.

    Oxidation: Formation of fluorinated benzaldehydes or benzoic acids.

    Reduction: Formation of fluorinated benzylamines.

Scientific Research Applications

2-Fluorobenzylisocyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

2-Fluorobenzylisocyanide can be compared with other benzylisocyanides and fluorinated benzyl compounds:

    Benzylisocyanide: Similar reactivity due to the isocyanide group, but lacks the electronic effects of the fluorine atom.

    2-Fluorobenzylamine: Similar structure but different reactivity due to the presence of an amine group instead of an isocyanide.

    Fluorobenzene: Lacks the isocyanide group, resulting in different chemical behavior.

Uniqueness: The presence of both a fluorine atom and an isocyanide group in this compound makes it unique, as it combines the reactivity of isocyanides with the electronic effects of fluorine. This dual functionality allows for a wide range of chemical transformations and applications.

Comparison with Similar Compounds

  • Benzylisocyanide
  • 2-Fluorobenzylamine
  • Fluorobenzene
  • 4-Fluorobenzylisocyanide

Properties

IUPAC Name

1-fluoro-2-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNREKRSJDEJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374567
Record name 2-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-90-5
Record name 1-Fluoro-2-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-90-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzylisocyanide
Reactant of Route 2
2-Fluorobenzylisocyanide

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